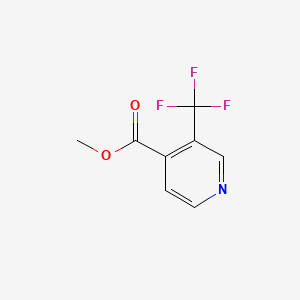

Methyl 3-(trifluoromethyl)pyridine-4-carboxylate

Overview

Description

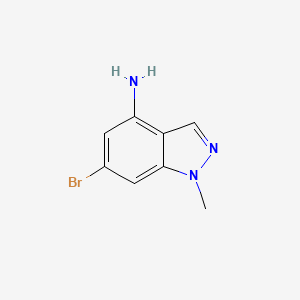

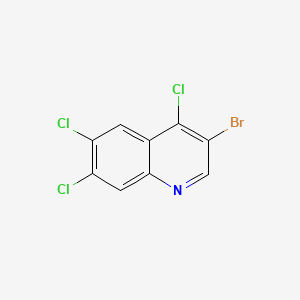

“Methyl 3-(trifluoromethyl)pyridine-4-carboxylate” is a chemical compound with the CAS Number: 1203952-88-8 and a molecular weight of 205.14 . It is also known by the IUPAC name "methyl 3-(trifluoromethyl)isonicotinate" .

Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes “this compound”, has been a topic of interest in the agrochemical and pharmaceutical industries . A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The InChI code for “this compound” is1S/C8H6F3NO2/c1-14-7(13)5-2-3-12-4-6(5)8(9,10)11/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis

The chemical reactions involving “this compound” and its derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Scientific Research Applications

Chemical Modification and Application Potential

Chemical modification of biopolymers like xylan with specific functional groups can lead to new ethers and esters with tailored properties. These modifications enable applications in drug delivery, paper strength additives, and antimicrobial agents due to the synthesis of spherical nanoparticles and cationic xylan derivatives (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Influence of Metals on Biological Ligands

Studies have shown how selected metals influence the electronic system of biologically important molecules like 3-pyridine carboxylic acids. Understanding these interactions is crucial for grasping the nature of compounds' interactions with biological targets, predicting molecule reactivity, and the durability of complex compounds (Lewandowski, Kalinowska, & Lewandowska, 2005).

Formation and Fate of Food Toxicants

Research into the formation of toxicants like 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in food processing highlights the role of both lipids and carbohydrates in generating and eliminating these compounds. This understanding is vital for developing safer food processing methods (Zamora & Hidalgo, 2015).

Environmental and Health Risks of Herbicides

The environmental and health risks associated with herbicides containing pyridine structures, such as Paraquat, have been extensively reviewed. Understanding the physicochemical properties, mechanisms of action, and toxicity of these compounds is essential for regulating their use and minimizing their impact on human health and the environment (Tsai, 2013).

Medicinal and Chemosensing Applications

Pyridine derivatives exhibit a wide range of biological activities and are used in chemosensing applications for detecting various species. The diverse functionalities of these compounds underscore their importance in medicinal chemistry and analytical applications (Abu-Taweel, Ibrahim, Khan, Al-Saidi, Alshamrani, Alhumaydhi, & Alharthi, 2022).

Microbial Metabolism and Environmental Degradation

Microbial metabolism of pyridine derivatives under both aerobic and anaerobic conditions is crucial for bioremediation strategies. Understanding how various microorganisms and enzymes degrade these compounds can inform the development of methods to mitigate environmental pollution (Kaiser, Feng, & Bollag, 1996).

Mechanism of Action

Target of Action

Compounds with a trifluoromethyl group have been known to exhibit improved drug potency toward certain enzymes such as reverse transcriptase .

Mode of Action

It is known that molecules with a trifluoromethyl group can enhance drug potency by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

The presence of a trifluoromethyl group in a molecule has been associated with improved drug potency toward the inhibition of the reverse transcriptase enzyme .

Pharmacokinetics

The trifluoromethyl group in a molecule has been associated with improved drug potency .

Result of Action

The presence of a trifluoromethyl group in a molecule has been associated with improved drug potency .

Action Environment

It is known that the trifluoromethyl group in a molecule can enhance drug potency .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

methyl 3-(trifluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-7(13)5-2-3-12-4-6(5)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTUAWQPZYOVBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673228 | |

| Record name | Methyl 3-(trifluoromethyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203952-88-8 | |

| Record name | Methyl 3-(trifluoromethyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

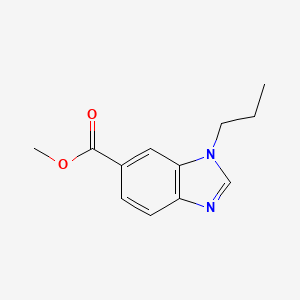

![methyl 3-(cyanomethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598700.png)

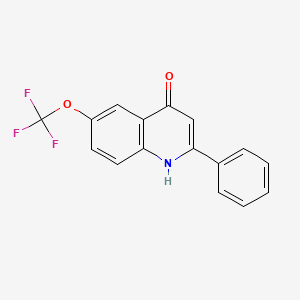

![Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B598701.png)

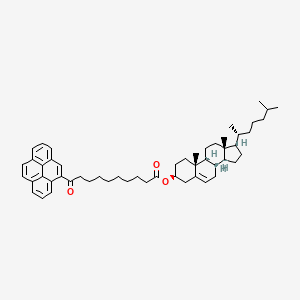

![Cyclohexanethiol,5-methyl-2-(1-methylethyl)-,(2S,5R)-[partial]-(9CI)](/img/no-structure.png)